molecular formula C15H13F3O B14116544 Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- CAS No. 630389-89-8

Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-

Cat. No.: B14116544
CAS No.: 630389-89-8
M. Wt: 266.26 g/mol
InChI Key: PEACOMDHEUKJND-UHFFFAOYSA-N
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Description

Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- is a substituted aromatic compound characterized by a benzene ring with three distinct functional groups: two methyl groups at the 1- and 3-positions, and a phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at the para position (5-position).

Properties

CAS No.

630389-89-8

Molecular Formula

C15H13F3O

Molecular Weight

266.26 g/mol

IUPAC Name

1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]benzene

InChI

InChI=1S/C15H13F3O/c1-10-7-11(2)9-14(8-10)19-13-5-3-12(4-6-13)15(16,17)18/h3-9H,1-2H3

InChI Key

PEACOMDHEUKJND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- typically involves the reaction of 1,3-dimethylbenzene with 4-(trifluoromethyl)phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl) (CAS 141030-68-4)

  • Structural Similarities : Both compounds feature a trifluoromethyl group and methyl substituents on a benzene ring.
  • Key Differences: The presence of three chlorine atoms at positions 1, 3, and 4 in the analog introduces significant electron-withdrawing effects, reducing the ring’s electron density compared to the target compound’s dimethyl-phenoxy substitution.
  • Impact on Properties :
    • Reactivity : The trichloro analog is likely less reactive in electrophilic substitution due to strong electron withdrawal from Cl and CF₃ groups.
    • Solubility : Higher halogen content increases molecular weight and may reduce solubility in polar solvents compared to the target compound .

Benzene, 1,3-dimethoxy-5-(2-methyl-4-phenyl-1-butenyl) (CAS 63790-16-9)

  • Structural Similarities : A methoxy group at the 5-position and methyl substituents on the benzene core.
  • Impact on Properties: Thermal Stability: The butenyl chain may lower thermal stability compared to the trifluoromethyl-phenoxy group. Applications: The methoxy group enhances solubility in polar solvents, whereas the trifluoromethyl group in the target compound favors lipid membrane permeability .

1,3-Dichloro-5-(3-chlorophenyl)benzene (CAS 52663-72-6)

  • Structural Similarities : Chlorine substituents at positions 1 and 3 mirror the methyl groups in the target compound.
  • Key Differences: The absence of oxygen-containing groups (e.g., phenoxy) and the presence of a biphenyl structure differentiate this compound.
  • Impact on Properties: Electronic Effects: Chlorine’s electron-withdrawing nature contrasts with the electron-donating methyl groups in the target compound, altering resonance stabilization.

Data Table: Comparative Properties of Analogous Compounds

Compound Name CAS No. Substituents Molecular Weight Key Properties
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- Not provided 1,3-dimethyl; 5-(4-CF₃-phenoxy) ~290 (estimated) High lipophilicity; moderate reactivity
Benzene, 1,3,4-trichloro-2-methyl-5-CF₃ 141030-68-4 1,3,4-Cl; 2-methyl; 5-CF₃ 269.46 Low solubility; high thermal stability
Benzene, 1,3-dimethoxy-5-(2-methyl-4-phenyl-1-butenyl) 63790-16-9 1,3-OCH₃; 5-butenyl chain 290.38 Moderate polarity; alkene reactivity
1,3-Dichloro-5-(3-chlorophenyl)benzene 52663-72-6 1,3-Cl; 5-biphenyl-Cl 287.54 High environmental persistence

Biological Activity

Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- (CAS Number: 630389-89-8) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H13F3O
  • Molecular Weight : 266.258 g/mol
  • LogP : 3.322 (indicating moderate lipophilicity)

Mechanisms of Biological Activity

The biological activity of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- is primarily attributed to its structural features, particularly the trifluoromethyl group and the phenoxy moiety. These components enhance its interaction with biological targets, leading to various pharmacological effects.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds containing trifluoromethyl groups. For instance, the incorporation of a trifluoromethyl group has been shown to significantly enhance the potency of inhibitors targeting various cancer cell lines. In vitro assays demonstrated that Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- exhibits cytotoxic effects against several human cancer cell lines.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)18.5

These results indicate that this compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- have been evaluated in various models. The compound demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Inflammatory Marker Inhibition (%)
TNF-α70%
IL-665%
COX-280%

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    A study published in the Journal of Organic Chemistry reported that derivatives of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .
  • Anti-inflammatory Research :
    Another investigation highlighted the compound's efficacy in reducing edema in animal models. The results indicated a marked reduction in swelling when administered at specific dosages .

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